N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine
Overview
Description
This would typically include the compound’s systematic name, its common name (if any), and its CAS number. The compound’s uses and applications would also be mentioned here.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, its stereochemistry (if applicable), and its molecular weight.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
- N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine has been utilized in the synthesis of various complex compounds. For instance, Kundu et al. (2016) synthesized thiophene appended Schiff's base ligand with N,O donor sites, confirming the structure through X-ray study and interpreting electronic structures via DFT and TDDFT studies (Kundu et al., 2016).
Biological and Chemical Applications
- A study by Karak et al. (2013) revealed that a naphthalene-thiophene hybrid molecule exhibits properties of a molecular AND type binary logic gate, indicating potential applications in biochemical and electronic domains (Karak et al., 2013).
- Kazakov (2003) discussed the use of N-substituted (naphth-1-yl)methylamines as precursors in synthesizing biologically active substances, indicating a significant role in pharmaceutical chemistry (Kazakov, 2003).
Photophysical and Electronic Properties
- Durban et al. (2010) explored the use of thiophene-containing naphthalene diimide copolymers in organic electronic devices, indicating potential applications in electronics and materials science (Durban et al., 2010).
- Luo et al. (2009) conducted research on the gamma-cyclodextrin-directed enantioselective photocyclodimerization of methyl 3-methoxyl-2-naphthoate, suggesting applications in asymmetric synthesis and photophysical properties (Luo et al., 2009).
Catalytic and Synthetic Chemistry
- Cho et al. (2021) synthesized Cu(II) complexes containing C1-symmetric thiophene derivatives for asymmetric Henry reactions, illustrating the utility in catalytic processes (Cho et al., 2021).
- Rajak et al. (2010) investigated novel semicarbazones based on 1,3,4-oxadiazoles for anticonvulsant activity, highlighting potential medical applications (Rajak et al., 2010).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, its flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any potential applications of the compound that have not yet been explored.
properties
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUITGRIYCTCEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861238 | |
Record name | (±)-Duloxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine | |
CAS RN |
116817-13-1 | |
Record name | (±)-Duloxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116817-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Racemic Duloxetine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116817131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-Duloxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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